molecular formula C11H15ClO5S B13252881 1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride

1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride

Cat. No.: B13252881
M. Wt: 294.75 g/mol
InChI Key: OCWZJNTYWQGNMI-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to an ethane sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3,4,5-trimethoxybenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with appropriate solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: Depending on the specific reaction, various oxidized or reduced products can be formed.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C11H15ClO5S

Molecular Weight

294.75 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO5S/c1-7(18(12,13)14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-7H,1-4H3

InChI Key

OCWZJNTYWQGNMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)S(=O)(=O)Cl

Origin of Product

United States

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